Product packaging for lpsZ protein(Cat. No.:CAS No. 138414-66-1)

lpsZ protein

Cat. No.: B1178074
CAS No.: 138414-66-1
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Description

Conceptual Framework of Bacterial Cell Envelope Components

Gram-negative bacteria possess a unique cell envelope architecture. Interior to the cytoplasm, a thin peptidoglycan layer provides structural support. External to this is the outer membrane, an asymmetric bilayer with phospholipids (B1166683) in the inner leaflet and lipopolysaccharides (LPS) predominantly in the outer leaflet. pnas.orgasm.org This outer membrane is studded with various proteins that are essential for transport, signaling, and maintaining structural integrity.

Overview of Lipopolysaccharide (LPS) as a Bacterial Constituent

Lipopolysaccharide is a large glycolipid molecule exclusive to the outer membrane of Gram-negative bacteria. wikipedia.org It is a tripartite molecule consisting of three distinct domains:

Lipid A: The hydrophobic, membrane-anchoring portion of LPS, which is responsible for its endotoxic activity. wikipedia.org

Core Oligosaccharide: A short chain of sugars that links Lipid A to the O-antigen. wikipedia.org

O-Antigen: A repeating polysaccharide chain that extends from the core oligosaccharide into the extracellular space. This is the most variable part of the LPS molecule and contributes to the antigenic specificity of different bacterial strains. wikipedia.orgnih.gov

LPS is vital for the structural integrity of the bacterial outer membrane and acts as a physical barrier against harmful substances. nih.gov

Significance of LPS-Associated Proteins in Biological Processes

A variety of proteins are associated with LPS, playing critical roles in its biosynthesis, transport, and function. These proteins ensure the proper assembly and presentation of LPS on the bacterial surface. pnas.org In symbiotic bacteria like Rhizobium meliloti, specific LPS structures are crucial for establishing successful interactions with their host plants. nih.govontosight.ai The lpsZ protein is one such LPS-associated protein that has been identified as a key factor in modifying LPS structure to facilitate these symbiotic relationships. nih.gov

The this compound: A Detailed Examination

The this compound, also known as Lipopolysaccharide-processing protein LpsZ, is a key enzyme in specific bacterial species, notably Rhizobium meliloti (also known as Sinorhizobium meliloti). uniprot.org Its primary role is linked to the modification of lipopolysaccharide, which in turn has significant implications for the bacterium's ability to engage in symbiotic interactions.

The lpsZ Gene and its Encoded Protein

The lpsZ gene has been cloned and sequenced, revealing important details about its product. nih.govnih.gov The gene encodes the this compound, which has a predicted molecular weight of approximately 48.5 kDa. nih.govasm.org It is believed to be localized in the cytoplasm of the bacterial cell. nih.govnih.gov Interestingly, the expression of the lpsZ gene does not appear to be regulated by oxygen or nitrogen levels. nih.govasm.org

Function and Biological Role of this compound

The this compound is integral to the biosynthesis of lipopolysaccharides. ontosight.aiuniprot.org It is thought to function either as an enzyme directly involved in the synthesis pathway or as a regulatory protein that controls the process. uniprot.org One of its proposed functions is as a polysaccharide chain length determinant protein. uniprot.org

A critical role of the this compound is its involvement in the symbiotic relationship between Rhizobium meliloti and its legume hosts. nih.govontosight.ai Specifically, the lpsZ+ allele enables certain mutant strains of R. meliloti, which are deficient in exopolysaccharide production, to successfully invade the root nodules of host plants. nih.govnih.gov This suggests that the modification of LPS by the this compound can compensate for the lack of exopolysaccharides, which are normally crucial for this invasion process. asm.org Mutations in the lpsZ gene can impair the bacterium's ability to form nodules and fix nitrogen, underscoring its importance in this symbiotic process. ontosight.ai

Research Findings on this compound

Scientific investigation into the this compound has provided valuable insights into its function and importance, particularly in the context of rhizobial symbiosis.

Structural Characteristics of this compound

While a detailed crystal structure of the this compound is not extensively described in the provided context, its primary structure has been deduced from the sequencing of the lpsZ gene. The protein is composed of 440 amino acids. uniprot.org It is predicted to be a cytoplasmic protein based on sequence analysis. nih.govnih.gov Further structural studies would be beneficial to fully elucidate the mechanism by which it modifies LPS.

Biochemical Properties and Interactions

The this compound is involved in polysaccharide biosynthetic and transport processes. uniprot.org Its function is closely tied to the modification of the lipopolysaccharide molecule. While the precise biochemical reactions catalyzed by LpsZ are still under investigation, its impact on the final structure of LPS is evident from the altered symbiotic capabilities of lpsZ mutants. nih.govasm.org

Role in Lipopolysaccharide Modification

The primary function of the this compound is the modification of the lipopolysaccharide structure. nih.govnih.gov This alteration is critical for the bacterium's interaction with its host. In R. meliloti, the presence of a functional this compound can lead to changes in the surface LPS, which allows for the successful invasion of root nodules even in the absence of essential exopolysaccharides. asm.org This highlights the intricate interplay between different components of the bacterial cell surface in mediating symbiotic interactions.

Properties

CAS No.

138414-66-1

Molecular Formula

C5H8FNO4

Synonyms

lpsZ protein

Origin of Product

United States

Molecular Biology of Lps Associated Proteins

Genetic Organization and Transcription of LPS-Associated Protein Genes

The gene encoding the LpsZ protein, lpsZ, has been cloned and sequenced in Rhizobium meliloti. citeab.comnih.govciteab.com Genetic studies have indicated that the lpsZ gene is located on one of the symbiotic megaplasmids of R. meliloti, specifically pRm41c. nih.gov While lpsZ is located on a megaplasmid, other genetic loci (lpsI, lpsN, lpsX, lpsY) are also required for the phenotype conferred by lpsZ and are located on the chromosome. nih.gov

Regulation of LPS-Associated Protein Gene Expression

Research into the regulation of lpsZ gene expression in Rhizobium meliloti has shown that its transcription is not regulated by environmental factors such as oxygen or nitrogen. citeab.comnih.govciteab.com

Transcriptional Control Mechanisms

Specific transcriptional control mechanisms for the lpsZ gene have been investigated. A beta-glucuronidase fusion to the lpsZ gene was used to assess its regulation, confirming that lpsZ expression is not influenced by oxygen or nitrogen levels. citeab.comnih.govciteab.com Analysis of the lpsZ nucleotide sequence has identified a potential second translation start codon, although the primary start codon is typically assumed to be at nucleotide 235. nih.gov Detailed information on specific transcription factors or promoter elements regulating lpsZ beyond the lack of oxygen/nitrogen regulation is not extensively detailed in the provided sources.

Post-Transcriptional Regulation by RNA-Binding Proteins

Information specifically regarding the post-transcriptional regulation of lpsZ mRNA by RNA-binding proteins in Rhizobium meliloti is not available in the provided research findings. Studies on post-transcriptional regulation by RNA-binding proteins in response to LPS primarily focus on mammalian immune responses.

Translational Control and Protein Synthesis Pathways

The lpsZ gene in Rhizobium meliloti is predicted to encode a protein with a molecular weight of approximately 48,589 Daltons based on the cloned gene sequence. citeab.comnih.govciteab.com Another source mentions a protein of approximately 24 kDa with lipid A biosynthesis activity, which might refer to a different form or a related protein, but the primary sequence analysis indicates a larger protein. lipidmaps.orgnih.gov As mentioned previously, sequence analysis suggests a potential alternative translation start site, which could theoretically influence the resulting protein product, although the main start codon is identified. nih.gov Specific details regarding the translational control mechanisms or unique protein synthesis pathways involved in the production of this compound are not extensively described in the provided sources.

Protein Localization and Targeting Mechanisms within the Bacterial Envelope

Based on sequence analysis, the predicted localization of the this compound in Rhizobium meliloti is the cytoplasm. citeab.comnih.govciteab.com This prediction is supported by the absence of a recognizable signal peptide sequence and a lack of significant homology to known exported proteins. nih.gov The UniProt database entry for LpsZ also lists its subcellular location as cytoplasm. researchgate.net Specific targeting mechanisms for LpsZ within the bacterial envelope are not detailed in the provided research, which is consistent with its predicted cytoplasmic location rather than being an integral membrane or secreted protein. Other LPS-associated proteins involved in transport or assembly are located in the outer membrane and have dedicated transport systems.

Structural Characterization and Analysis of Lps Associated Proteins

Experimental Approaches for High-Resolution Structure Determination

Determining the high-resolution structure of LPS-associated proteins, particularly membrane proteins that interact with LPS, presents unique challenges. Nevertheless, several powerful experimental techniques have been employed to overcome these difficulties.

X-ray Crystallography

X-ray crystallography is a widely used technique for determining the atomic-resolution structures of proteins. It requires the formation of well-ordered protein crystals. For LPS-associated proteins, especially integral membrane proteins, crystallization can be challenging due to their amphipathic nature. However, successful structures of LPS-associated proteins and their complexes with LPS have been obtained using this method. For instance, the crystal structure of LPS in complex with the integral outer membrane protein FhuA from Escherichia coli K-12 provided insights into the interactions between LPS and proteins, identifying conserved residues involved in LPS binding. nih.gov The crystal structure of murine LPS binding protein (LBP) at 2.9 Å resolution revealed structural differences compared to related proteins and highlighted regions important for LPS binding. nih.gov Furthermore, the crystal structure of the Shigella flexneri LptD-LptE complex, crucial for LPS insertion into the outer membrane, was determined at 2.4 Å resolution, revealing a unique plug-and-barrel architecture. mdpi.com Crystal structures of the mammalian LPS detoxifier, acyloxyacyl hydrolase (AOAH), in complex with LPS have also been reported, detailing its mechanism of detoxifying LPS by removing secondary acyl chains.

Table 1: Examples of LPS-Associated Protein Structures Determined by X-ray Crystallography

Protein ComplexOrganismResolution (Å)Key FindingsSource
FhuA-LPS complexEscherichia coliNot specifiedIdentification of conserved LPS-binding residues. nih.gov
Murine LPS binding protein (LBP)Mouse2.9Structural differences from related proteins, important LPS-binding regions. nih.gov
LptD-LptE complexShigella flexneri2.4Unique plug-and-barrel architecture for LPS insertion. mdpi.com
Acyloxyacyl hydrolase (AOAH)-LPSMammalianNot specifiedMechanism of LPS detoxification.
Mouse TLR4/MD-2/LPS complexMouse2.48Structural basis of species-specific endotoxin (B1171834) sensing. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structures of proteins, particularly in solution, and can provide insights into protein dynamics and interactions with ligands like LPS. NMR is suitable for studying smaller proteins or specific domains of larger proteins. It has been used to characterize the interaction of LPS with various proteins and peptides. For example, NMR spectroscopy was employed to determine the three-dimensional structure of an anti-lipopolysaccharide factor (ALF-Pm3) from shrimp, revealing a structure consisting of alpha-helices packed against a beta-sheet. NMR studies, including saturation transfer difference (STD) NMR, have been used to identify residues of proteins intimately associated with LPS micelles, providing mechanistic insights into membrane interactions. Solution NMR has also provided detailed molecular insights into the specific interactions between the Outer Membrane Protein H (OprH) from Pseudomonas aeruginosa and LPS.

Cryo-Electron Microscopy (Cryo-EM) and Tomography

Cryo-EM has revolutionized structural biology, allowing the determination of high-resolution structures of large protein complexes and membrane proteins without the need for crystals. This technique is particularly valuable for studying flexible or challenging-to-crystallize LPS-associated complexes. High-resolution cryo-EM structures of the lipopolysaccharide transporter LptB2FGC in different states (alone and complexed with LptC, trapped in LPS- or AMP-PNP-bound states) have revealed conformational changes and the mechanism of LPS transport. Cryo-EM has also been used to solve the structure of the bacterial transporter LptDE, providing a structural basis for understanding LPS transport across the outer membrane and offering potential targets for antibiotic design. Recent cryo-EM studies have further elucidated the structural basis of LPS assembly by the outer membrane translocon holo-complex, including LptDE bound to other proteins like LptM and LptY, achieving resolutions enabling de novo model building of protein segments.

Table 2: Examples of LPS-Associated Protein Structures Determined by Cryo-EM

Protein ComplexOrganismResolution (Å)Key FindingsSource
LptB2FG-LPS/AMP-PNPShigella flexneri3.70Conformational changes and transport mechanism of the LPS transporter.
LptDE transporterNot specified3.4Structural basis for LPS transport across the outer membrane.
OM LPS translocon complexes (LptDE, LptDE-LptM, LptDE-LptY, Holo-complex)Not specified2.74 - 2.47Structural basis of LPS assembly at the outer membrane, role of accessory proteins.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy, particularly site-directed spin labeling (SDSL-EPR), is a valuable technique for studying the local conformational changes and dynamics of proteins upon ligand binding. By introducing spin labels at specific residues, EPR can report on the mobility and environment of those sites. This method is well-suited for investigating the dynamic interactions between LPS and proteins. SDSL-EPR spectroscopy has been used to monitor changes in side-chain motion in soluble lipopolysaccharide transport proteins, such as LptA and LptC, upon the addition of LPS, providing a readout of conformational changes induced by LPS binding. High-pressure EPR spectroscopy has also been applied to study the stability and unfolding of LPS transport proteins like LptA and LptC under pressure, correlating pressure-induced changes with potential functional alterations associated with LPS binding and transport. EPR has also been used to study the interaction of apolipoprotein E (apoE) with LPS, showing that LPS induces spectral broadening, indicative of changes in protein conformation or dynamics.

Computational Methods for Protein Structure Prediction and Modeling

Computational methods play a crucial role in complementing experimental techniques for understanding the structure and dynamics of LPS-associated proteins. These methods can be used to predict protein structures, model protein-LPS interactions, and simulate the behavior of these complexes in different environments.

Homology modeling is a common approach for predicting the three-dimensional structure of a protein based on the known experimental structure of a homologous protein. This method has been applied to generate structural models of LPS-associated proteins, such as human LBP, based on the crystal structure of related proteins. These models can then be used to investigate the potential impact of genetic variations on protein structure and function, as demonstrated by the modeling of an LBP SNP and its effect on the protein's interaction with LPS.

Molecular dynamics (MD) simulations are powerful tools for studying the dynamic behavior of proteins and their interactions with membranes and ligands at an atomic level. MD simulations can be used to model LPS membranes and the insertion and interaction of membrane proteins within these complex environments. These simulations can provide insights into the conformational flexibility of LPS-associated proteins, the dynamics of LPS molecules, and the details of protein-LPS interactions, such as the binding of lipid chains within hydrophobic pockets. Computational methods, including molecular dynamics simulations, have also been used in the design of tools to improve experimental structure determination, such as the optimization of rigid linkers in Pro-Macrobodies used for cryo-EM studies of LPS transporters. Furthermore, computational modeling can be used to explore the role of protein dynamics in the catalytic activity of enzymes involved in LPS biosynthesis.

Table 3: Examples of Computational Approaches Applied to LPS-Associated Proteins

MethodApplication to LPS-Associated ProteinsKey InsightsSource
Homology ModelingPredicting 3D structure of proteins like LBP based on homologous structures.Impact of genetic variations on protein structure and LPS binding.
Molecular Dynamics (MD) SimulationsModeling LPS membranes, insertion, and interaction of membrane proteins; studying protein-LPS dynamics.Conformational flexibility, details of protein-LPS interactions, role of dynamics in catalysis.
Molecular DockingPredicting binding poses and affinities of ligands (like LPS components) to proteins.Understanding interaction sites and potential binding mechanisms.

These experimental and computational approaches, often used in combination, provide a comprehensive toolkit for unraveling the intricate structural details of LPS-associated proteins and their critical interactions with LPS, contributing significantly to our understanding of bacterial physiology and host-pathogen interactions.

Homology Modeling and Fold Recognition

Homology modeling and fold recognition are computational approaches used to predict the three-dimensional structure of a protein based on its amino acid sequence dnastar.comstanford.edu. Homology modeling operates on the principle that proteins with similar amino acid sequences tend to possess similar structures dnastar.comstanford.edu. This method involves identifying known protein structures (templates) that are homologous to the target sequence, aligning the target sequence to the template, and then building a model of the target protein's structure based on this alignment dnastar.comstanford.edu. The accuracy of homology models is highly dependent on the sequence identity between the target and the template; higher sequence identity generally leads to more accurate models dnastar.comstanford.edu.

Fold recognition, also known as protein threading, is employed when the sequence similarity between the target protein and proteins with known structures is low dnastar.comwikipedia.org. This method attempts to identify a known protein fold from a database that is compatible with the target sequence wikipedia.org. Threading evaluates how well the target sequence fits into the structural scaffold of various known folds, considering factors beyond just sequence similarity, such as predicted secondary structure and solvent accessibility dnastar.comwikipedia.org. While direct research applying homology modeling or fold recognition specifically to the lpsZ protein from Rhizobium meliloti was not prominently found in the analyzed literature, these methods are broadly applicable to the structural characterization of proteins, including those involved in LPS processing, by leveraging existing structural data of related proteins labpartnering.org.

Deep Learning-Based Prediction (e.g., AlphaFold)

Deep learning methods have revolutionized protein structure prediction, offering the ability to predict highly accurate three-dimensional structures directly from amino acid sequences nih.govarxiv.orgdeepmind.google. AlphaFold, developed by Google DeepMind, is a prominent example of such a system ebi.ac.uknih.govdeepmind.google. AlphaFold utilizes a neural network-based approach that incorporates biological and physical knowledge about protein structure, leveraging multiple sequence alignments to make predictions nih.gov.

The AlphaFold Protein Structure Database provides predicted structures for a vast number of proteins, including the this compound from Rhizobium meliloti (UniProt accession P31858) uniprot.orgebi.ac.uk. The availability of an AlphaFold-predicted structure for lpsZ allows researchers to access a high-confidence structural model for this protein, facilitating further studies into its potential interactions and functional mechanisms without requiring experimental structure determination uniprot.orgebi.ac.ukdeepmind.google. AlphaFold predictions often achieve accuracy competitive with experimentally determined structures, particularly in regions with high prediction confidence scores (pLDDT) ebi.ac.uknih.gov.

Protein Dynamics and Conformational Changes

Protein dynamics and conformational changes refer to the movements and structural alterations that proteins undergo, which are often essential for their function acs.orgacs.orgmorressier.com. These dynamic processes can range from local fluctuations of amino acid side chains to large-scale movements of entire protein domains acs.org. Understanding protein dynamics is critical for comprehending how proteins bind to ligands, interact with other molecules, and catalyze reactions acs.orgacs.org.

Protein Protein and Protein Ligand Interactions of Lps Associated Proteins

Mechanisms of Protein-LPS Interaction and Binding Dynamics

The interaction between LBP and LPS is a crucial initial step in the recognition of Gram-negative bacterial infections by the host's innate immune system. LBP binds with high affinity to the lipid A moiety of LPS, which is the most conserved and biologically active component of the molecule nih.gov. In aqueous environments, LPS molecules exist as large aggregates or micelles. LBP has the unique ability to disaggregate these LPS micelles and extract monomeric LPS molecules researchgate.net.

The binding process is catalytic in nature, with LBP facilitating the transfer of LPS monomers to its primary receptor, CD14 nih.gov. Studies using surface plasmon resonance (SPR) have shown that a single LBP molecule can bind to more than 10 LPS molecules when associated with a phospholipid surface nih.gov. The N-terminal region of LBP is rich in basic amino acids, which is believed to be the primary site for binding the negatively charged phosphate groups of lipid A researchgate.net.

The dynamics of this interaction are concentration-dependent. At low concentrations, LBP enhances the cellular response to LPS by efficiently transferring it to CD14. However, at the higher concentrations seen during an acute-phase response, LBP can inhibit LPS-induced cellular activation nih.govresearchgate.net. This inhibitory effect is thought to be due to the formation of large LBP-LPS complexes that are then cleared from circulation or transferred to lipoproteins, effectively neutralizing the endotoxic properties of LPS nih.gov. Biophysical analyses, including sedimentation, light scattering, and fluorescence spectroscopy, have revealed significant physical differences between LBP-LPS and complexes formed with the structurally related bactericidal/permeability-increasing protein (BPI), with only LBP being able to disperse LPS aggregates researchgate.net.

Table 1: Biophysical and Stoichiometric Data of LBP-LPS Interaction
ParameterObservationMethodReference
LPS Molecules per LBP>10Surface Plasmon Resonance (SPR) nih.gov
LBP-LPS Complex FormationLBP functions catalytically to transfer LPS monomers to CD14. No stable ternary LBP-LPS-CD14 complex is formed.Native Polyacrylamide Gel Electrophoresis (PAGE) nih.gov
LPS Aggregate DispersionLBP disperses LPS aggregates, while the related protein BPI does not.Sedimentation, Light Scattering, Fluorescence Analysis researchgate.net

Interaction with Host Receptors and Co-receptors

Following its interaction with LPS, LBP engages with a series of host receptors and co-receptors on the surface of immune cells, primarily monocytes, macrophages, and neutrophils, to initiate a signaling cascade.

The canonical pathway for LPS recognition involves the transfer of monomeric LPS from LBP to CD14 nih.gov. CD14 is a glycosylphosphatidylinositol (GPI)-anchored membrane protein (mCD14) on myeloid cells, and it also exists in a soluble form (sCD14) nih.gov. LBP catalytically loads LPS onto CD14, which then presents the LPS to the Toll-like receptor 4 (TLR4) and its co-receptor, myeloid differentiation factor 2 (MD-2) nih.govinvivogen.com.

The formation of the LPS-CD14 complex is a critical step, as TLR4 itself does not bind directly to LPS with high affinity researchgate.net. MD-2 is a soluble protein that associates with the extracellular domain of TLR4 and contains a hydrophobic pocket that directly binds the lipid A portion of LPS nih.gov. The transfer of LPS from CD14 to the TLR4-MD-2 complex induces a conformational change in TLR4, leading to its homodimerization nih.govnih.gov. This dimerization brings the intracellular Toll/interleukin-1 receptor (TIR) domains of the two TLR4 molecules into close proximity, initiating a downstream signaling cascade that results in the activation of transcription factors such as NF-κB and the production of pro-inflammatory cytokines invivogen.comnih.gov. The entire process, from LBP binding to LPS to the activation of the TLR4/MD-2 complex, is a highly orchestrated and sequential event researchgate.net.

While the interaction with the TLR4 complex is the most well-characterized function of LBP, evidence suggests that it can also modulate responses through other pattern recognition receptors (PRRs). LBP has been shown to interact with other microbial ligands, such as lipopeptides, and enhance the cellular responses mediated by Toll-like receptor 2 (TLR2) nih.govyoutube.com. LBP can independently deliver triacylated lipoproteins to a complex of TLR1 and TLR2, enhancing the formation of the ternary signaling complex researchgate.net. This suggests that LBP may have a broader role as a soluble PRR, recognizing and presenting a variety of microbial lipid-based PAMPs to their respective receptors nih.gov.

Intracellular Protein-Protein Interaction Networks

Recent studies have indicated that the role of LBP is not limited to the extracellular space. LBP can be internalized by host cells, such as macrophages, and colocalizes with LPS in intracellular compartments nih.gov. This suggests a potential role for LBP in intracellular LPS signaling pathways.

The primary interacting partners of LBP in the context of LPS recognition have been identified as LPS itself, CD14, TLR4, MD-2, and TLR2 youtube.com. The interactions have been characterized and quantified using various biophysical and immunological techniques.

Table 2: Known Interacting Partners of LBP and Methods of Identification
Interacting PartnerMethod of Identification/QuantificationKey FindingReference
Lipopolysaccharide (LPS)Surface Plasmon Resonance (SPR), Native PAGE, Light ScatteringHigh-affinity binding to Lipid A; disaggregation of LPS micelles. nih.govresearchgate.net
CD14Co-immunoprecipitation, Native PAGE, Functional AssaysLBP catalytically transfers LPS to CD14. nih.govnih.gov
TLR4/MD-2Functional Assays, Co-immunoprecipitationIndirect interaction via LPS transfer to CD14, leading to TLR4 dimerization. nih.gov
TLR1/TLR2Size Exclusion Chromatography, Functional AssaysEnhances formation of the TLR1/TLR2/lipopeptide ternary complex. researchgate.net

Techniques such as co-immunoprecipitation have been instrumental in demonstrating the association between LBP, LPS, and CD14 nih.gov. Surface plasmon resonance (SPR) and fluorescence resonance energy transfer (FRET) have been employed to quantify the binding kinetics and dynamics of these interactions nih.govnih.gov. While comprehensive proteomic analyses to identify the complete intracellular interactome of LBP are not extensively documented in the reviewed literature, the colocalization of LBP with LPS inside macrophages points towards a network of intracellular interactions that are yet to be fully elucidated nih.gov.

The stoichiometry of the protein complexes involving LBP is crucial for understanding the efficiency of the LPS signaling cascade. Biophysical studies have provided some insights into the composition of these complexes.

It has been shown that the binding of LPS to soluble CD14 is of low stoichiometry, with one or two LPS molecules binding to a single sCD14 molecule nih.gov. LBP facilitates this interaction at substoichiometric concentrations, acting as a catalyst rather than a stable component of the final signaling complex nih.gov. Similarly, substoichiometric amounts of LBP have been found to significantly enhance the formation of the TLR1-TLR2-lipopeptide ternary complex, with LBP not being physically associated with the final complex researchgate.net.

Table 3: Stoichiometry of LBP-Associated Complexes
ComplexStoichiometric InformationMethodReference
LPS-CD141-2 LPS molecules per CD14 molecule.Native PAGE nih.gov
LBP in TLR1/TLR2 complex formationSubstoichiometric concentrations of LBP enhance complex formation.Size Exclusion Chromatography researchgate.net

The precise stoichiometry of the fully assembled LBP-LPS-CD14-TLR4-MD-2 complex on the cell surface remains an area of active investigation. The dynamic and transient nature of these interactions makes their precise quantification challenging nih.govresearchgate.net.

Table of Compounds

Compound Name
Lipopolysaccharide (LPS)
Lipopolysaccharide-Binding Protein (LBP)
CD14
Toll-like Receptor 4 (TLR4)
Myeloid Differentiation Factor 2 (MD-2)
Bactericidal/permeability-increasing protein (BPI)
Toll-like Receptor 2 (TLR2)
Toll-like Receptor 1 (TLR1)
NF-κB
Lipid A

Protein Ubiquitylation and Post-Translational Modifications in LPS Signaling

The lpsZ protein, a product of the lpsZ gene in Rhizobium meliloti, plays a role in the modification of lipopolysaccharide (LPS), which is essential for the symbiotic relationship between the bacterium and its host legume. nih.gov The predicted molecular weight of the this compound is 48,589, and it is believed to be localized in the cytoplasm. nih.gov While the function of lpsZ in LPS modification is established, detailed information regarding its specific protein-protein interactions, ligand binding, and post-translational modifications, including ubiquitylation, is not extensively documented in publicly available research.

General principles of protein ubiquitylation and post-translational modifications are well-understood biological processes that regulate the function of a wide array of proteins. However, the specific application of these modifications to the this compound has not been a focus of published research.

Research Findings on this compound Modifications

Currently, there is a lack of specific research data detailing the ubiquitylation or other post-translational modifications of the this compound. Scientific literature has primarily focused on the genetic and functional aspects of the lpsZ gene in the context of rhizobial symbiosis rather than the biochemical modifications of its protein product.

Cellular and Physiological Roles of Lps Associated Proteins

Role in Bacterial Outer Membrane Biogenesis and Integrity

The outer membrane of Gram-negative bacteria is an asymmetric bilayer with LPS predominantly in the outer leaflet. cuhk.edu.cn This arrangement forms a crucial permeability barrier that protects the bacterium from harmful environmental substances, including antibiotics. wikipedia.org Proteins involved in LPS biosynthesis and transport are essential for the proper assembly and maintenance of this barrier. The LpsZ protein in Rhizobium meliloti is involved in lipopolysaccharide biosynthesis, which is crucial for the bacterium's outer membrane integrity. wikipedia.org Research indicates that LpsZ influences the polymerization level of KPS and is involved in the synthesis of a pseudaminic acid precursor and the export of KPS. wikipedia.orgproquest.com The precise role of LpsZ in LPS modification in R. meliloti involves the addition of a lipid A moiety to the LPS molecule. wikipedia.org Homology has been observed between R. meliloti LpsZ and E. coli KpsC, a cytoplasmic protein implicated in K5 capsule synthesis, suggesting potentially related functions in polysaccharide modification or transport in different bacterial species. The proper transport and assembly of LPS at the outer membrane require a complex machinery involving multiple proteins, such as the Lpt (lipopolysaccharide transport) proteins (LptA, LptB, LptC, LptD, LptE, LptF, and LptG), which form a transenvelope bridge. dovepress.combiorxiv.orgmedsci.orgcuhk.edu.cn While LpsZ's primary characterized role is in biosynthesis/modification rather than this transport system, its impact on LPS structure directly affects the final composition and integrity of the outer membrane.

Contribution to Bacterial Physiology and Survival

Beyond structural integrity, LPS and its associated proteins contribute significantly to bacterial physiology and survival, particularly in specific ecological niches or during host interactions. In Rhizobium meliloti, the this compound and the LPS it helps modify are essential for the symbiotic relationship with host plants. wikipedia.org Mutations in the lpsZ gene affect the bacterium's ability to form nodules on plant roots and to fix nitrogen, highlighting the importance of LpsZ-mediated LPS biosynthesis in this symbiotic process. wikipedia.org The this compound determines the polymerization level of KPS and enables the formation of a symbiotically efficient molecular weight form. wikipedia.orgproquest.com This demonstrates how specific modifications to bacterial surface polysaccharides, influenced by proteins like LpsZ, can be critical for specialized bacterial functions and survival in association with a host.

Involvement in Host Immune System Modulation

The bacterial LPS molecule is a potent elicitor of host immune responses, acting as a major pathogen-associated molecular pattern (PAMP) recognized by the innate immune system. citeab.com While the bacterial this compound is involved in the synthesis and modification of LPS within the bacterium, it is the LPS molecule itself, particularly its Lipid A component, that directly interacts with host immune receptors to trigger downstream signaling cascades. wikipedia.orgciteab.com Alterations in LPS structure, which can be influenced by proteins like LpsZ, can significantly impact the nature and magnitude of the host immune response. citeab.com

The host immune system's primary receptor complex for LPS is composed of Toll-like receptor 4 (TLR4), myeloid differentiation factor 2 (MD-2), and CD14. citeab.comresearchgate.net LPS is initially bound by LPS-binding protein (LBP) in the serum, which facilitates its transfer to CD14. citeab.comresearchgate.net CD14 then presents LPS to the TLR4/MD-2 complex, leading to the dimerization of TLR4 and the initiation of intracellular signaling. researchgate.net

Activation of Intracellular Signaling Pathways

The interaction of LPS with the TLR4/MD-2/CD14 complex on host immune cells, such as macrophages and dendritic cells, activates several intracellular signaling pathways that lead to the production of pro-inflammatory cytokines, chemokines, and other immune mediators. daneshyari.comciteab.com

MyD88-Dependent Signaling

One of the primary pathways activated by TLR4 upon LPS binding is the MyD88-dependent pathway. medsci.org MyD88 (Myeloid differentiation primary response 88) is an adaptor protein that associates with the intracellular Toll/IL-1 receptor (TIR) domain of TLR4. researchgate.net This interaction initiates a signaling cascade involving IRAK (IL-1 receptor-associated kinase) proteins and TRAF6 (TNF receptor-associated factor 6), ultimately leading to the activation of transcription factors, notably NF-κB and AP-1. medsci.org The MyD88-dependent pathway is crucial for the rapid induction of a wide range of inflammatory cytokines, including TNF-α, IL-1β, and IL-6. citeab.com

MyD88-Independent Signaling

In addition to the MyD88-dependent route, TLR4 can also activate a MyD88-independent pathway, also known as the TRIF (TIR-domain-containing adapter-inducing interferon-β) pathway. medsci.org This pathway is typically initiated from endosomes following internalization of the LPS-TLR4 complex. The TRIF pathway primarily leads to the activation of IRF3 (interferon regulatory factor 3), which drives the production of type I interferons (IFN-α and IFN-β), and also contributes to the activation of NF-κB and MAPK pathways, albeit with delayed kinetics compared to the MyD88 pathway. medsci.org

MAPK and NF-κB Pathways

Both the MyD88-dependent and MyD88-independent pathways converge on the activation of key transcription factors, including NF-κB and members of the MAPK (Mitogen-Activated Protein Kinase) family. medsci.org

MAPK Pathways: LPS stimulation of TLR4 leads to the activation of various MAPK cascades, including the p38 MAPK, JNK (c-Jun N-terminal kinase), and ERK (extracellular signal-regulated kinase) pathways. hku.hkmedsci.org These kinases phosphorylate and activate downstream targets, including transcription factors like AP-1, which cooperate with NF-κB to induce the expression of pro-inflammatory genes. hku.hkmedsci.org

NF-κB Pathways: NF-κB is a central regulator of inflammatory and immune responses. novusbio.comnih.gov In unstimulated cells, NF-κB is held in the cytoplasm by inhibitory proteins called IκBs. nih.gov Upon TLR4 signaling, Iκ kinases (IKKs) are activated, which phosphorylate IκBs, leading to their ubiquitination and degradation. nih.gov This allows NF-κB to translocate to the nucleus and bind to κB sites in the promoters of target genes, driving the transcription of genes encoding cytokines, chemokines, adhesion molecules, and other inflammatory mediators. frontiersin.orgnih.gov Both the MyD88-dependent and MyD88-independent pathways contribute to NF-κB activation, with the MyD88 pathway typically mediating rapid activation and the TRIF pathway contributing to a more sustained response. medsci.org

While the bacterial this compound is integral to the synthesis and modification of bacterial LPS, its direct involvement in these host intracellular signaling pathways (MyD88, MAPK, NF-κB) is indirect. LpsZ influences the structure of the bacterial LPS, and it is this modified LPS structure that is then recognized by host immune receptors, subsequently triggering these downstream signaling cascades within the host cell.

IRF3 and Type I Interferon Induction

Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system in mammals. Recognition of LPS by host cells, particularly macrophages and dendritic cells, triggers signaling cascades that lead to the production of various inflammatory mediators, including type I interferons (IFNs) mdpi.comfrontiersin.orgresearchgate.net. A key transcription factor involved in the induction of type I IFNs is Interferon Regulatory Factor 3 (IRF3) uniprot.orggenecards.orguniprot.org.

The primary receptor complex for LPS on the surface of myeloid cells is composed of TLR4, MD-2, and CD14 frontiersin.orgdovepress.comresearchgate.net. Upon binding of LPS (often facilitated by LPS-binding protein, LBP abcam.comwikipedia.org), the TLR4 receptor complex initiates intracellular signaling through its Toll/IL-1R (TIR) domain. This signaling bifurcates into two main pathways: the MyD88-dependent pathway and the TRIF-dependent pathway frontiersin.orgresearchgate.netaai.org.

The TRIF-dependent pathway is crucial for the activation of IRF3 and the subsequent induction of type I IFNs frontiersin.orgaai.org. This pathway involves the adaptor protein TRIF (TIR domain-containing adapter-inducing IFN-β), also known as TICAM-1 uniprot.orggenecards.orguniprot.org. TRIF interacts with TLR4 and recruits other signaling molecules, including the kinases TBK1 (TANK-binding kinase 1) and IKBKE (inhibitor of kappa B kinase epsilon) mdpi.comresearchgate.netuniprot.orggenecards.orguniprot.org.

TBK1 and IKBKE are critical for phosphorylating IRF3 mdpi.comresearchgate.netuniprot.orggenecards.orguniprot.org. In unstimulated cells, IRF3 resides in the cytoplasm in an inactive, monomeric form uniprot.orggenecards.orguniprot.orgoncotarget.com. Upon phosphorylation by TBK1 and IKBKE, IRF3 undergoes a conformational change, leading to its dimerization and translocation into the nucleus uniprot.orggenecards.orguniprot.orgoncotarget.com. In the nucleus, dimeric IRF3 binds to interferon-stimulated response elements (ISREs) in the promoters of type I IFN genes, such as IFN-beta (IFN-β) and various IFN-alpha (IFN-α) genes, thereby activating their transcription uniprot.orggenecards.orguniprot.org.

IRF3 is considered a key transcriptional regulator of type I IFN-dependent immune responses and plays a critical role in the innate immune response, particularly against viral infections, although it is also activated by bacterial components like LPS uniprot.orguniprot.org. Studies using IRF3-deficient mice have demonstrated the essential role of IRF3 in LPS-induced IFN-β gene expression and its involvement in endotoxin (B1171834) shock aai.org. Data from research indicates that LPS can induce nuclear translocation of IRF3, a process inhibited by certain factors nih.gov.

The activation of IRF3 and the production of type I IFNs are critical components of the host defense against pathogens and also play a role in shaping subsequent adaptive immune responses.

Regulation of Cellular Responses (e.g., macrophage activation)

Macrophage activation is a central component of the innate immune response to bacterial LPS dovepress.comresearchgate.netnih.govnih.govaai.orgfrontiersin.orgportlandpress.com. LPS triggers a complex array of cellular responses in macrophages, leading to the production of pro-inflammatory cytokines, chemokines, and other effector molecules that are essential for controlling infection but can also contribute to inflammatory diseases and septic shock frontiersin.orgdovepress.comresearchgate.netnih.govnih.govaai.org.

The recognition of LPS by macrophages is primarily mediated by the CD14/TLR4/MD-2 receptor complex frontiersin.orgdovepress.comresearchgate.netnih.govaai.org. CD14, a glycosylphosphatidylinositol-anchored protein, acts as a co-receptor that efficiently binds LPS and facilitates its transfer to the TLR4/MD-2 complex dovepress.comabcam.comwikipedia.orgnih.govaai.org. This interaction activates intracellular signaling pathways that lead to macrophage activation.

As mentioned in section 5.3.1.4, LPS signaling through TLR4 activates both the MyD88-dependent and TRIF-dependent pathways frontiersin.orgresearchgate.netaai.org. The MyD88-dependent pathway is the primary route leading to the activation of the transcription factor NF-κB and the subsequent production of major pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) dovepress.comresearchgate.netnih.govnih.govaai.org. MyD88 recruits downstream kinases like IRAK4 and IRAK1, leading to the activation of TRAF6, which in turn activates the IKK complex. The IKK complex phosphorylates IκB inhibitors, leading to their degradation and the release and nuclear translocation of NF-κB, where it promotes the transcription of pro-inflammatory genes researchgate.net.

The TRIF-dependent pathway also contributes to macrophage activation and cytokine production, in addition to its role in type I IFN induction frontiersin.orgaai.org. This pathway can activate NF-κB, albeit with delayed kinetics compared to the MyD88 pathway, and also activates Mitogen-Activated Protein Kinase (MAPK) pathways researchgate.net.

MAPK pathways, including ERK (extracellular-signal-regulated kinase), JNK (c-Jun N-terminal kinase), and p38 MAPK, are significantly activated in macrophages upon LPS stimulation dovepress.comresearchgate.netnih.govnih.govfrontiersin.orgportlandpress.comresearchgate.net. These kinases phosphorylate various downstream targets, including transcription factors like AP-1, which cooperate with NF-κB and IRF3 to regulate the expression of a wide range of genes involved in the inflammatory response researchgate.net.

Research has highlighted the intricate regulation of macrophage responses to LPS. For instance, Signal regulatory protein alpha (SIRPalpha) has been shown to negatively regulate LPS-induced MAPK and NF-κB signaling pathways and the production of pro-inflammatory cytokines and type I IFN researchgate.net. Downregulation of SIRPalpha expression after LPS stimulation is required for full macrophage activation researchgate.net. G proteins have also been implicated in mediating LPS effects on macrophage activation and cytokine production dovepress.com. Additionally, mitochondrial proteins like Uncoupling protein 2 (UCP2) can influence LPS-induced MAPK activation in macrophages portlandpress.com.

Macrophage activation is a dynamic process that can be influenced by prior exposure to LPS, leading to a phenomenon known as LPS tolerance or reprogramming, where the response to subsequent LPS challenge is altered oup.com. This involves complex changes in signaling pathways and gene expression that modulate the inflammatory output.

Host Pathogen Interplay Involving Lps Associated Proteins

Mechanisms of Bacterial Attachment and Colonization

Bacterial attachment to host tissues is a critical initial step in the infection process, often mediated by surface properties of the bacterial cell nih.govplos.org. Lipopolysaccharide (LPS) is a key surface molecule of Gram-negative bacteria that contributes to structural integrity and facilitates interaction with other surfaces, including host cells nih.gov. The O-antigen portion of LPS, which is highly variable, can play a significant role in bacterial adhesion and colonization nih.govoup.complos.org. For instance, modifications to the O-antigen have been shown to promote adhesion to epithelial cells in Pseudomonas aeruginosa oup.com. In Herbaspirillum seropedicae, the LPS O-antigen is necessary for early epiphytic attachment and colonization of maize roots, with evidence suggesting that N-acetyl glucosamine (B1671600) residues of the O-antigen bind to maize root lectins plos.orgresearchgate.net.

While LPS is clearly involved in attachment and colonization, specific research detailing the direct role of the lpsZ protein in these processes in pathogenic bacteria is not available in the provided search results. In the symbiotic bacterium Rhizobium meliloti, the lpsZ gene is involved in modifying rhizobial LPS, which allows certain mutants to invade nodules nih.govpsu.edu. This highlights a role for lpsZ-mediated LPS modification in host interaction and colonization, albeit in a symbiotic context rather than pathogenesis.

Other bacterial surface proteins, such as outer membrane proteins and lipoproteins like Lip40 in Actinobacillus pleuropneumoniae, have been shown to be involved in bacterial cell adhesion and colonization of host tissues citeab.com. Adhesive structures like pili and fimbriae also play crucial roles in bacterial attachment nih.gov.

Modulation of Host Defense Mechanisms

Bacteria employ various strategies involving LPS and associated proteins to modulate host defense mechanisms. LPS itself is a potent immunostimulant recognized by the host immune system, primarily through the TLR4/MD-2 complex, triggering inflammatory responses nih.govfrontiersin.orgnih.govplos.org. However, bacteria can modify their LPS structure, particularly the lipid A component, to evade or modulate host immune detection frontiersin.orgnih.govpnas.org. Modifications such as changes in the number and length of fatty acyl chains in lipid A can significantly affect the immunostimulatory properties of LPS frontiersin.orgpnas.orgrsc.org. For example, Yersinia pestis alters its lipid A structure based on temperature, producing less immunostimulatory forms at human body temperature to evade TLR4 signaling frontiersin.orgnih.gov.

Host defense peptides (HDPs) are part of the innate immune system and can interact with LPS nih.govmdpi.comfrontiersin.org. The negatively charged LPS can interact with cationic HDPs, potentially inhibiting their activity and providing a mechanism for pathogens to escape host defense nih.gov. Some HDPs can also neutralize LPS activity or modulate LPS-induced inflammatory responses mdpi.comfrontiersin.org.

Specific information regarding the direct involvement of the this compound in modulating host defense mechanisms in pathogenic bacteria is not present in the provided search results. However, given its role in LPS modification in Rhizobium meliloti nih.govpsu.edu, it is conceivable that if a homologous protein exists and functions similarly in pathogenic bacteria, it could indirectly influence host defense interactions by altering the LPS structure.

Advanced Research Methodologies for Lps Associated Proteins

Protein Expression and Purification Strategies

Obtaining sufficient quantities of pure, functional LPS-associated proteins is a fundamental step in their study. This often involves recombinant protein production and advanced purification techniques designed to minimize or remove contaminating LPS.

Recombinant Protein Production Systems

Recombinant protein production is a common approach to generate substantial amounts of specific LPS-associated proteins for research. When expressing proteins in Gram-negative bacteria like E. coli, a significant challenge is the co-purification of bacterial LPS, a major component of the outer membrane. nih.govnih.gov To address this, researchers may employ strategies such as expressing proteins in the cytoplasm to reduce initial LPS contamination or utilizing specialized E. coli strains (e.g., ClearColi) that produce less endotoxic LPS. researchgate.net For proteins prone to low yields due to solubility issues, fusion tags like maltose (B56501) binding protein (MBP), N-utilizing substance A (NusA), or glutathione (B108866) S-transferase (GST) can be used to enhance solubility and improve purification efficiency. nih.govunc.edu

Purification Techniques (e.g., affinity chromatography, endotoxin (B1171834) removal)

Purification of LPS-associated proteins from expression systems, particularly bacterial ones, necessitates effective methods to separate the target protein from contaminating LPS. Affinity chromatography is a highly efficient strategy that exploits specific biological interactions for purification. frontiersin.orgamericanpharmaceuticalreview.com For LPS-associated proteins, this can involve immobilizing a ligand with high affinity for the target protein or, conversely, immobilizing LPS or an anti-LPS antibody to capture the contaminant. frontiersin.orgamericanpharmaceuticalreview.commicrobiologyresearch.org

Polymyxin B, a polycationic antibiotic with high affinity for LPS, is frequently immobilized on chromatography resins (e.g., Polymyxin B-Sepharose 4B or poly-L-lysine resins) to bind and remove endotoxins from protein solutions. microbiologyresearch.orgamericanpharmaceuticalreview.comresearchgate.net However, the effectiveness of this method can be influenced by the pH and ionic strength of the sample, and protein recovery, especially for acidic proteins, can be a concern. americanpharmaceuticalreview.com Cationic antimicrobial peptides (CAPs) with high LPS affinity and low cytotoxicity have also been explored for effective LPS removal. americanpharmaceuticalreview.com

Affinity supports based on LPS immobilization can be used to isolate LPS-binding proteins (LBPs). frontiersin.org Examples include the purification of the Limulus endotoxin-binding protein-protease inhibitor (LEBP-PI) using an LPS affinity column and the isolation of LBPs from porcine milk using LPS-affinity chromatography with E. coli F4 LPS coupled to CNBr-activated Sepharose 4B. frontiersin.org

Ion exchange chromatography is another common technique for endotoxin removal, leveraging the negative charge of LPS at pH > 2. americanpharmaceuticalreview.com Anion exchange chromatography can bind endotoxins while the target protein flows through, or both can bind, with differential elution used for separation. Cation exchange chromatography is also effective, as negatively charged endotoxins flow through while target proteins bind to the positively charged resin. The success of ion exchange and affinity chromatography in separating endotoxin from proteins is dependent on the properties of the target protein. americanpharmaceuticalreview.comacciusa.com

Other methods for endotoxin removal include gel filtration chromatography, which separates based on size, taking advantage of the tendency of endotoxins to form large aggregates. However, this method can have limitations in processing volume and time. Two-phase partitioning, utilizing the hydrophobic nature of endotoxin, can also be used to separate endotoxin into a different phase from the target protein. americanpharmaceuticalreview.com

Table 1 summarizes some common purification techniques used for LPS-associated proteins and endotoxin removal.

Purification TechniquePrinciple of SeparationApplication for LPS-Associated ProteinsNotes
Affinity ChromatographySpecific binding interactionIsolation of LPS-binding proteins; Removal of LPS using immobilized ligands (e.g., Polymyxin B, anti-LPS antibodies)Highly selective; can be single-step; efficiency depends on ligand and protein properties. frontiersin.orgmicrobiologyresearch.orgamericanpharmaceuticalreview.com
Ion Exchange ChromatographyCharge differencesRemoval of negatively charged endotoxins using anion or cation exchange resinsEffectiveness depends on protein pI and operating pH; can lead to protein loss. americanpharmaceuticalreview.comacciusa.com
Gel Filtration ChromatographySize separationSeparation of large endotoxin aggregates from proteinsLimited processing volume and time.
Two-Phase PartitioningDifferential partitioning based on hydrophobicitySeparation of hydrophobic endotoxin from target proteinCan use milder conditions; effective for hydrophobic endotoxin. americanpharmaceuticalreview.com

Analysis of Protein Interactions and Dynamics

Understanding how LPS-associated proteins interact with LPS and other molecules, as well as their conformational changes upon binding, is crucial for elucidating their biological functions. Various advanced techniques are employed for this purpose.

Mass Spectrometry-Based Approaches (e.g., SWATH-MS)

Mass spectrometry (MS) techniques have significantly advanced the characterization of LPS transport (Lpt) proteins and the probing of associated conformational dynamics upon substrate binding. nih.govresearchgate.netresearchgate.net MS methods can be applied to study the dynamics of LPS translocons, such as LptDE, in the presence of natural substrates and inhibitors. nih.gov

SWATH-MS (sequential window acquisition of all theoretical fragment ion spectra mass spectrometry) is a data-independent acquisition MS technique that combines advantages of shotgun MS and Selected Reaction Monitoring (SRM). nih.gov SWATH-MS enables consistent and accurate protein quantification across multiple samples and can provide relative protein quantification within a single sample, allowing for the calculation of protein complex stoichiometry. nih.gov This technique has been used to map dynamic protein interactions and phosphorylation in LPS signaling pathways, such as in MyD88, TRAF6, and NEMO complexes. nih.govnih.gov SWATH-MS measurements can lead to the quantification of a large number of proteins, providing a comprehensive view of proteomic changes in response to LPS stimulation. nih.govebi.ac.uk

Native mass spectrometry (nMS) is a biophysical method used for studying protein complexes and assessing protein-ligand and protein-protein interactions (PPIs). researchgate.netresearchgate.net By preserving non-covalent interactions in the gas phase, nMS allows for the analysis of proteins in their native state and can provide insights into subunit stoichiometry and composition. researchgate.netresearchgate.net This technique has been applied in drug discovery to characterize protein-drug interactions and evaluate PPI modulators, including those targeting LPS transport assembly proteins like LptH. researchgate.netresearchgate.netnih.gov

MS can also be coupled with other techniques like gel electrophoresis for the detection and characterization of LPS and protein-LPS complexes. walshmedicalmedia.comresearchgate.net Electrospray ionization tandem mass spectrometry (ESI-MS/MS) and matrix-assisted laser desorption/ionization-time of flight-MS (MALDI-TOF-MS) can be used for compositional and structural analysis of LPS, even in complex mixtures with proteins. walshmedicalmedia.comresearchgate.netrsc.org

Biophysical Characterization (e.g., Surface Plasmon Resonance)

Biophysical techniques are essential for characterizing the interactions between LPS-associated proteins and LPS, as well as analyzing conformational changes. Surface Plasmon Resonance (SPR) is a powerful label-free technique used to study real-time binding events, providing information on binding kinetics and affinity. exlibrisgroup.com.cn SPR has been utilized to delineate LPS-binding sites on proteins, such as hemoglobin, by measuring the binding of protein subunits or synthetic peptides to immobilized LPS. exlibrisgroup.com.cn This technique can determine binding affinities, often in the nanomolar range for high-affinity interactions. exlibrisgroup.com.cn

Other biophysical methods used to characterize LPS-protein interactions include dynamic light scattering (DLS) and zeta potential analysis, which can assess changes in aggregate size and surface charge upon protein binding to LPS. walshmedicalmedia.comresearchgate.net Techniques like turbidimetry and fluorescence spectroscopy can also provide insights into the effects of LPS interaction on protein structure and function, such as micellization processes and changes in intrinsic fluorescence intensity. nih.gov

Studies using biophysical techniques have revealed how proteins like the endotoxin neutralizing protein (ENP) interact with LPS, showing neutralization of negative surface charges and changes in LPS aggregate structure. desy.de These methods can also demonstrate the ability of proteins to mediate the intercalation of LPS into membranes. desy.de

Flow Cytometric Analysis of Signaling Pathways

Flow cytometry is a versatile technique used to analyze cell populations and measure various cellular parameters, including protein expression levels and phosphorylation status, at the single-cell level. virginia.eduosti.gov In the context of LPS-associated proteins and signaling, flow cytometry is invaluable for monitoring the activation of signaling pathways triggered by LPS binding to its receptors, such as the TLR4 receptor complex on monocytes. virginia.edubiorxiv.org

Flow cytometry allows for the simultaneous measurement of multiple phospho-epitopes and cell surface markers, providing a coordinated view of signaling events. virginia.edu This is particularly useful for studying the rapid activation of pathways like the MAP Kinase (ERK, p38, and SAP/JNK), PI3 Kinase, and IKK/NFκB pathways following LPS exposure in monocytes. virginia.edu By using antibody fluorophore conjugates, researchers can monitor the kinetics of stimulation and the effects of specific pathway inhibitors. virginia.edu

Flow cytometric reporter assays have been developed to provide robust functional analysis of signaling protein function. nih.gov These assays can simultaneously assess protein expression and signaling within individual cells using fluorescent reporters and tagged target proteins. nih.gov This approach allows for the exclusion of non-transfected or overexpressing cells and enables the detection of subtle effects of mutations on signaling. nih.gov Flow cytometry can also be used to quantify the expression of activation markers on immune cells stimulated by LPS, such as CD80 induction on monocytes. frontiersin.org Furthermore, it can be applied to assess intracellular cytokine production (e.g., TNFα and IL-6) in LPS-activated cells, providing insights into the inflammatory response. osti.gov

Flow cytometry can also be used to quantify LPS-binding proteins (LBP) in plasma by measuring their ability to present LPS to the CD14 receptor on monocytes. nih.gov Additionally, flow cytometry can confirm the binding of proteins or peptides to the surface of Gram-negative bacteria. exlibrisgroup.com.cn The technique can also be used to analyze changes in immune cell populations, such as the polarization of macrophages (M1/M2), in response to LPS and potential therapeutic agents. elifesciences.org

Table 2 provides examples of signaling pathways analyzed using flow cytometry in the context of LPS stimulation.

Signaling Pathway/TargetCell Type/ContextMeasurement by Flow CytometryReferences
MAP Kinase (ERK, p38, SAP/JNK)Peripheral blood monocytesPhosphorylation status of kinases virginia.edubiorxiv.org
PI3 Kinase, IKK/NFκBPeripheral blood monocytesActivation status virginia.edu
NF-κBMacrophagesReporter gene expression driven by NF-κB promoter; protein levels nih.govelifesciences.org
Intracellular Cytokines (TNFα, IL-6)Murine macrophage cellsIntracellular protein levels osti.gov
Activation Markers (CD25, CD69, CD80)T cells, MonocytesCell surface expression frontiersin.orgabcam.com
XBP1sMouse splenocytes (B-cells)Intracellular expression researchgate.net
STAT5 phosphorylationAdult Myeloid LeukemiasPhosphorylation status virginia.edu

In Vitro and Ex Vivo Model Systems for Studying LpsZ Protein Function

Studying the precise function of a bacterial protein like LpsZ, particularly its involvement in LPS processing and symbiotic interactions, can be facilitated by the use of controlled in vitro and more physiologically relevant ex vivo model systems. While specific detailed studies on the R. meliloti this compound using these exact methodologies were not prominently found in the search results, the application of such models is standard practice for investigating similar bacterial proteins and their interactions with host components or other molecules.

In vitro models typically involve working with isolated cells, cellular components, or purified molecules in a controlled laboratory environment. For studying a protein like LpsZ, in vitro approaches could include:

Cell Culture Systems: Culturing Rhizobium meliloti strains, including wild-type and lpsZ mutants, could allow researchers to analyze differences in LPS structure or production, nodule invasion efficiency, or interaction with host plant cells under defined conditions. While the search results mention in vitro studies of LPS interactions with other proteins using cell lines like macrophages or endothelial cells to assess inflammatory responses jci.orgmdpi.comaai.orgplos.org, applying similar principles could involve co-culturing R. meliloti with host plant root cells to observe initial attachment and invasion steps, potentially assessing the role of LpsZ through genetic manipulation of the bacterium.

Biochemical Assays: Given LpsZ's potential enzymatic or regulatory role in LPS biosynthesis uniprot.org, in vitro biochemical assays could be developed to measure specific enzymatic activities or regulatory effects on enzymes involved in LPS synthesis using purified this compound and relevant substrates. Methods like ELISA have been used to study LPS interactions with proteins plos.orgsemanticscholar.orgnih.gov, suggesting that similar plate-based assays could potentially be adapted to assess LpsZ binding to LPS components or its influence on enzymatic reactions involved in LPS modification.

Protein-Protein Interaction Studies: As LpsZ is likely cytoplasmic asm.orgnih.govresearchgate.net, understanding its potential interactions with other bacterial proteins involved in LPS synthesis or transport is crucial. In vitro techniques such as co-immunoprecipitation, pull-down assays, or cross-linking followed by mass spectrometry could be employed with bacterial lysates or purified proteins to identify interaction partners of LpsZ. While the search highlighted studies on LPS transport protein interactions like LptA and LptC mdpi.com, these methodologies are broadly applicable.

Ex vivo models involve using living tissues or organs removed from an organism and studied in a laboratory setting with minimal alteration. qima-lifesciences.comunige.ch For studying the symbiotic function of LpsZ in nodule invasion, ex vivo models could offer a closer representation of the in-vivo environment compared to simple cell cultures.

Plant Tissue Explants: Using excised root segments or other relevant plant tissues from the host legume (e.g., alfalfa, Medicago sativa, which forms nodules with R. meliloti) researchgate.net could serve as an ex vivo model. Researchers could inoculate these explants with different R. meliloti strains (including lpsZ mutants) and observe early stages of infection, root hair curling, and nodule initiation under controlled conditions. This allows for the study of bacterial behavior within a more complex tissue context than in vitro cell cultures. The search results mention ex vivo models for studying various biological processes in tissues like skin, lung, or whole blood qima-lifesciences.commdpi.comunige.chnih.govdovepress.com, demonstrating the principle of maintaining tissue viability outside the organism for experimental purposes.

These model systems, when applied to the study of LpsZ, would allow for controlled experimentation to dissect its specific role in LPS modification and the subsequent impact on R. meliloti's ability to interact with and infect the host plant, contributing to nodule formation.

Computational Modeling and Simulations of Interaction Dynamics

Computational modeling and simulations are powerful tools for investigating the structure, dynamics, and interactions of proteins at an atomic or molecular level, complementing experimental findings. For a protein like LpsZ, these methods can provide insights into its potential enzymatic mechanisms, protein-LPS interactions, or interactions with other cellular components, even when detailed experimental data are limited.

Protein Structure Prediction: While the UniProt entry provides a predicted structure via AlphaFoldDB for R. meliloti LpsZ (Accession P31858) uniprot.org, computational methods like homology modeling or ab initio prediction could be used to generate or refine 3D structural models, especially if experimental structures become available for related proteins. researchgate.neteinsteinmed.edu These models are crucial starting points for further simulations.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the this compound, its flexibility, and how it interacts with its environment (e.g., cytoplasm, potential membrane association). youtube.comarxiv.org If LpsZ interacts directly with LPS or other proteins, MD simulations can model these interactions over time, providing insights into binding stability, conformational changes upon binding, and the dynamics of the complex. While the search results discuss MD simulations for other LPS-associated proteins like the LptD/E complex ox.ac.ukdntb.gov.ua and TLR4 researchgate.net, the principles are applicable to LpsZ if interaction partners are identified. These simulations can help understand the molecular forces driving interactions and the transient states involved.

Protein-Ligand Docking: If specific LPS components or other small molecules are identified as substrates or regulators of LpsZ, docking studies can predict the likely binding poses and affinities of these ligands to the this compound structure. This can help identify potential active sites or binding interfaces. researchgate.net

Protein-Protein Docking: If LpsZ is found to interact with other bacterial proteins, protein-protein docking algorithms can predict how these proteins might bind to each other, providing structural models of protein complexes. mdpi.comaai.org Subsequent MD simulations of these complexes can then explore their stability and dynamics.

Coarse-Grained Simulations: For studying larger systems or longer timescales, coarse-grained models can be used to simulate the behavior of LpsZ within a more complex cellular environment, such as the bacterial cytoplasm or near the membrane, to understand its localization and interactions in a crowded environment. aip.org

Computational modeling and simulations, applied to the this compound, can generate testable hypotheses about its function and interactions. By simulating molecular events that are difficult to capture experimentally, these methods can provide a deeper understanding of how LpsZ contributes to LPS processing and Rhizobium meliloti's symbiotic lifestyle.

Evolutionary Perspectives of Lps Associated Proteins

Phylogenomic Analysis and Distribution Across Bacterial Lineages

Phylogenomic analysis has been instrumental in understanding the distribution and evolutionary history of LPS-associated proteins across diverse bacterial lineages. The core genes for LPS biosynthesis are largely inherited vertically, a pattern observed in the majority of bacterial phyla, suggesting an ancient origin for the LPS outer membrane. elifesciences.orgelifesciences.org

Studies have revealed that the distribution of genes encoding LPS biosynthetic enzymes is not uniform across all bacteria. researchgate.net For instance, a comparative analysis of 111 Campylobacter jejuni strains identified a cluster of six genes (cj1321 to cj1326) within the O-linked flagellin (B1172586) glycosylation locus that is predominantly present in livestock-associated strains. One of these genes, cj1324, shows similarity to wbpG, a known LPS biosynthesis protein. researchgate.net

In Escherichia coli, the five different LPS core types (K-12, R1, R2, R3, and R4) show an uneven distribution among the different phylogenetic groups. Phylogroup A strains exhibit the most diversity in core types, whereas phylogroups B1, D, and E are dominated by the R3 type, and phylogroups B2 and C are primarily of the R1 type. genecards.org This non-random distribution suggests a complex relationship between the LPS core type, phylogeny, and the repertoire of virulence genes. genecards.org

The presence of LPS is a defining feature of diderm (double-membraned) bacteria. researchgate.net Interestingly, phylogenomic analysis of the Firmicutes, a phylum that is classically considered monoderm (single-membraned), revealed that the Negativicutes and Halanaerobiales possess LPS outer membranes. elifesciences.orgelifesciences.orgelifesciences.org These two groups form distinct phylogenetic lineages, each close to different monoderm relatives, yet their core LPS biosynthesis enzymes appear to have been inherited vertically. elifesciences.orgelifesciences.org This finding supports the hypothesis that the ancestor of the Firmicutes may have been a diderm bacterium and that the monoderm phenotype arose multiple times through the loss of the outer membrane. elifesciences.org

A study of protein secretion systems in diderm-LPS bacteria showed that Alpha-, Beta-, and Gamma-Proteobacteria encode all six major protein secretion systems (T1-T6SS), while Delta- and Epsilon-Proteobacteria have fewer. biorxiv.org The T1SS and T5SS are the most widely distributed secretion systems, found in diverse phyla such as Spirochaetes, Planctomycetes, and Cyanobacteria. biorxiv.org

Table 1: Distribution of LPS Core Types in E. coli Phylogenetic Groups

PhylogroupPredominant LPS Core Type(s)Diversity of Core Types
AVariousHigh
B1R3Low
B2R1Low
CR1Low
DR3Low
ER3Low
Data sourced from a study on LPS core type diversity in E. coli. genecards.org

Gene Duplication and Divergent Evolution of Related Protein Families

Gene duplication is a fundamental mechanism driving the evolution of new biological functions, and this process has played a significant role in the evolution of LPS-associated protein families. frontiersin.orgfrontiersin.org Following duplication, the two resulting paralogous genes can evolve independently, leading to functional divergence. kyushu-u.ac.jpfrontiersin.org This divergence can occur in the protein-coding sequences or in the regulatory regions, resulting in proteins with different biochemical properties or expression patterns. frontiersin.org

Studies on various gene families have shown that duplicated genes often experience a period of accelerated evolution. semanticscholar.org However, this does not necessarily mean they are free from selective pressure. Instead, both copies are often subject to purifying selection, albeit weaker than that acting on unduplicated genes. semanticscholar.org This suggests that many gene duplications are beneficial from their inception, possibly due to a gene dosage effect. semanticscholar.org

In the context of LPS, gene duplication has contributed to the diversity of enzymes involved in its biosynthesis and modification. For example, the evolution of ribosomal protein gene regulation in yeast involved the duplication and subsequent specialization of an ancestral protein into an activator and a repressor. mit.edu A similar mechanism of duplication and divergence could explain the evolution of different families of LPS-modifying enzymes.

The evolution of moonlighting proteins, which perform multiple functions, is also linked to gene duplication. frontiersin.org Duplication can resolve functional trade-offs and allow for the specialization of each copy. frontiersin.org It is plausible that some LPS-associated proteins have evolved new functions through this process.

The CATERPILLER gene family in mammals, which contains proteins with nucleotide-binding and leucine-rich repeat domains similar to plant disease resistance proteins, shows evidence of gene duplication, with clusters of these genes found on several chromosomes. aai.org This expansion of immune-related gene families through duplication highlights a common evolutionary strategy for responding to pathogens, which often involves recognition of microbial components like LPS.

Conserved Synteny and Functional Linkage

Conserved synteny, the preservation of gene order across different species, can provide insights into the functional linkage of genes. plos.org In the context of LPS-associated proteins, the co-localization of genes involved in LPS synthesis, transport, and modification often indicates a functional relationship.

A study of Firmicutes with LPS outer membranes (Negativicutes and Halanaerobiales) revealed a large, conserved genomic locus that is absent in their monoderm relatives. elifesciences.orgelifesciences.org This locus contains genes for LPS synthesis and transport, as well as for other cell envelope components like outer membrane protein (OMP) assembly. elifesciences.orgelifesciences.org The conservation of this gene cluster strongly suggests a functional linkage among these components for building and maintaining the outer membrane.

In the order Rhizobiales, which includes bacteria with highly rearranged genomes, researchers have identified conserved blocks of microsyntenous orthologous genes (MOGs). plos.org One such conserved block includes a gene presumed to be involved in LPS biosynthesis linked to genes encoding a conserved hypothetical protein and a DNA mismatch repair protein. plos.org The persistence of these MOGs despite extensive genomic rearrangements points to a strong selective pressure to maintain the functional linkage of these genes. plos.org

The concept of "operably linked" genes, where genes are arranged to form a new functional nucleic acid, further emphasizes the importance of gene order for function. labpartnering.org The clustering of genes for LPS biosynthesis in operons is a common feature in many bacteria, ensuring their coordinated expression.

In rainbow trout, two loci for the Toll-like receptor 1 (TLR1) gene were identified, with the duplicated loci exhibiting conserved synteny with other fish genomes that extends beyond the TLR1 gene itself. nih.gov This conservation of gene order around an immune receptor gene that can be involved in LPS recognition underscores the long-term evolutionary stability of certain genomic regions involved in host-pathogen interactions.

Adaptation and Diversification in Host-Associated Environments

The interaction between bacteria and their hosts is a powerful selective force that drives the adaptation and diversification of bacterial surface structures, including LPS. mdpi.compnas.org Bacteria can modify their LPS to evade the host immune system, resist antimicrobial compounds, and enhance their ability to colonize and persist within the host. mdpi.commdpi.com

One common adaptation in chronic infections is the alteration of the O-antigen component of LPS. For instance, in Pseudomonas aeruginosa isolates from cystic fibrosis patients, there is often a loss or reduction of the O-antigen during later stages of chronic infection. mdpi.com This change can help the bacteria avoid recognition by the immune system. mdpi.com Similarly, Helicobacter pylori can vary the Lewis antigens present on its LPS, which mimics human cell surface structures, as a way to adapt to the gastric environment and modulate the host immune response. nih.gov

The expression of genes involved in LPS modification can also be regulated by host-derived signals. For example, the expression of visP, a gene encoding a virulence and stress-related periplasmic protein in Salmonella Typhimurium, is regulated by the host stress molecules epinephrine (B1671497) and norepinephrine. pnas.org This links the host's stress response directly to the bacterium's ability to modify its cell envelope and enhance its pathogenesis. pnas.org

The diversity of LPS structures is also influenced by environmental conditions such as temperature and nutrient availability. mdpi.commdpi.com Bacteria can alter the fatty acid composition and phosphorylation of their lipid A moiety, which is the primary component recognized by the host's innate immune system. mdpi.compnas.org These modifications can change the immunogenicity of the LPS, allowing the bacteria to fine-tune the host's inflammatory response. pnas.org

The evolution of host-pathogen interactions can lead to lineage-specific adaptations. A study of different strains of enterohemorrhagic E. coli (EHEC) identified unique host-pathogen protein interactions for each strain, some of which involved proteins related to LPS biosynthesis. frontiersin.org This suggests that different EHEC lineages have evolved distinct strategies for interacting with the host, which may contribute to their varying degrees of virulence. frontiersin.org

Table 2: Examples of Bacterial Adaptation via LPS Modification in Host Environments

BacteriumHost/EnvironmentLPS ModificationAdaptive Advantage
Pseudomonas aeruginosaCystic Fibrosis LungLoss/reduction of O-antigenEvasion of host immune recognition
Helicobacter pyloriHuman StomachVariation of Lewis antigensImmune modulation and adaptation to gastric environment
Salmonella TyphimuriumMacrophagesLipid A modificationResistance to host factors, avoidance of immune detection
Enterohemorrhagic E. coliHuman GutStrain-specific LPS-related protein interactionsPotentially altered virulence and host colonization
This table summarizes findings from multiple studies on bacterial adaptation. mdpi.compnas.orgnih.govfrontiersin.org

Future Directions in Lps Associated Protein Research

Unraveling Novel Functional Roles and Regulatory Networks

The established function of LpsZ is its involvement in modifying rhizobial LPS, which is critical for symbiotic interactions, particularly for bacteria that are deficient in exopolysaccharides. asm.orgnih.gov The protein is known to determine and decrease the polymerization level of the capsular polysaccharide (KPS), enabling the formation of a molecular weight form that is efficient for symbiosis. frontiersin.org However, whether LpsZ functions as a direct biosynthetic enzyme or as a regulatory protein remains to be fully elucidated. uniprot.orgasm.org

Future investigations should aim to define its precise biochemical activity. Unraveling this function is a primary objective. Furthermore, the regulatory networks governing lpsZ expression are largely unknown. Studies using a β-glucuronidase fusion to the lpsZ gene have indicated that its expression is not regulated by oxygen or nitrogen levels, which regulate some other symbiotic genes. asm.orgnih.gov This finding points towards a distinct regulatory pathway that requires identification. Modern transcriptomic and proteomic analyses under various symbiotic and free-living conditions could reveal the signals and transcription factors that control LpsZ expression and activity. Understanding this network is essential for a complete picture of its role in the complex process of symbiosis.

Table 1: Research Trajectory for LpsZ Functional Analysis

Current Understanding Future Research Objective Potential Novel Role
Involved in LPS biosynthesis. uniprot.org Define precise biochemical activity. Specific glycosyltransferase or polymerase.
Determines KPS chain length. frontiersin.org Elucidate the mechanism of polymerization control. Scaffolding protein that recruits other enzymes.
Not regulated by oxygen or nitrogen. asm.orgnih.gov Identify upstream regulatory elements and transcription factors. Regulation by plant-derived signaling molecules.

Elucidating Molecular Mechanisms of Undefined Interactions

The LpsZ protein, with a predicted molecular weight of 48,589 Daltons and a probable cytoplasmic location, must interact with other molecules to perform its function. asm.orgnih.gov Its primary undefined interaction is with its substrate—the nascent polysaccharide chain. The molecular mechanism by which it recognizes the chain and determines its final length is a significant knowledge gap.

Future research should focus on identifying the direct interacting partners of LpsZ. In other Gram-negative bacteria, proteins involved in LPS biogenesis, such as LapB, have been shown to be multi-functional hubs that interact with numerous enzymes in the LPS and phospholipid pathways (e.g., LpxA, LpxC, LpxD). nih.gov It is plausible that LpsZ engages in similar protein-protein interactions to integrate its function with the broader LPS biosynthesis and transport machinery. Techniques such as co-immunoprecipitation, yeast two-hybrid screening, and affinity purification-mass spectrometry could be employed to discover these interacting proteins. Elucidating these interactions will be key to understanding how LpsZ's activity is coordinated within the cell.

Table 2: Potential Interacting Partners of LpsZ for Future Investigation

Potential Partner Class Example from Other Systems Rationale for LpsZ Interaction Investigative Approach
LPS Biosynthesis Enzymes LpxA, LpxC, LpxD nih.gov To coordinate the modification or polymerization of the LPS molecule during its synthesis. Yeast Two-Hybrid, Co-Immunoprecipitation
Polysaccharide Transport Proteins LptA, LptC, LptD/E researchgate.net To link the modification of the polysaccharide with its transport across the periplasm. Cross-linking followed by Mass Spectrometry
Regulatory Proteins FtsH protease nih.gov To control the cellular levels or activity of LpsZ through post-translational modification or degradation. Proteomic analysis of LpsZ mutants

Development of Advanced Methodologies for Comprehensive Analysis

Advancing our understanding of LpsZ beyond its initial discovery requires the application of a modern toolkit of advanced biochemical and bioinformatic methodologies. While classical genetic techniques were instrumental in identifying lpsZ, the next phase of research will depend on high-resolution and high-throughput approaches. asm.org

Structural Biology: Determining the three-dimensional structure of LpsZ via X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy is a high-priority goal. acs.org A detailed atomic structure would provide profound insights into its catalytic mechanism and its interactions with substrates and other proteins.

Proteomics and Mass Spectrometry: Advanced mass spectrometry techniques can confirm the precise molecular weight, identify any post-translational modifications, and quantify protein levels under different conditions. metwarebio.com Methods designed to map protein-protein interactions, such as chemical cross-linking or proximity labeling combined with mass spectrometry, can provide a comprehensive map of the LpsZ interactome. nih.gov

Computational and Systems Biology: Integrating transcriptomic, proteomic, and interactomic data into network models can help predict regulatory pathways and functional modules. nih.govplos.org Machine learning algorithms can be used to compare the predicted structure of LpsZ with databases of known protein structures to infer function and identify potential remote homologs. numberanalytics.com These computational approaches can generate testable hypotheses to guide future wet-lab experimentation, accelerating the pace of discovery.

Table 3: Advanced Methodologies for this compound Analysis

Methodology Specific Technique Application to LpsZ Research
Structural Biology X-ray Crystallography, NMR Spectroscopy acs.org Determine the 3D atomic structure to infer catalytic mechanisms and interaction sites.
Advanced Proteomics Top-Down / Bottom-Up Mass Spectrometry metwarebio.com Identify post-translational modifications and quantify protein abundance.
Interactomics Affinity Purification-Mass Spectrometry (AP-MS) Identify the stable protein interaction partners of LpsZ.
Transcriptomics RNA-Sequencing (RNA-Seq) Quantify lpsZ gene expression under diverse conditions to uncover regulatory signals.

| Computational Modeling | Regulatory Network Analysis, nih.gov Machine Learning numberanalytics.com| Predict regulatory networks, functional modules, and protein-protein interactions. |

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